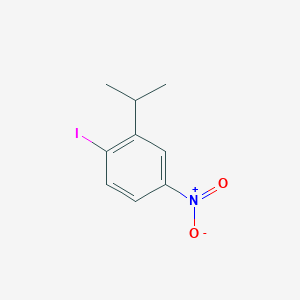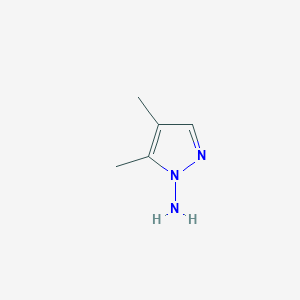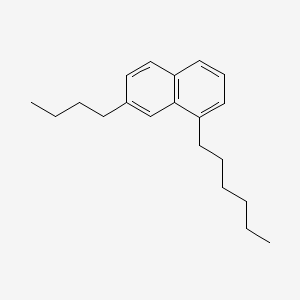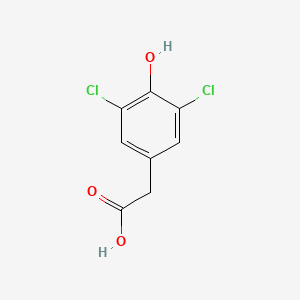
7-Bromo-8-fluoro-3-methoxy-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-8-fluoro-3-methoxy-2(1H)-quinoxalinone is a synthetic organic compound that belongs to the quinoxalinone family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-fluoro-3-methoxy-2(1H)-quinoxalinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoxaline Core: Starting with a suitable aromatic diamine and a diketone, the quinoxaline core can be formed through a condensation reaction.
Bromination and Fluorination:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol or a methoxy-containing reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
7-Bromo-8-fluoro-3-methoxy-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: Conversion to quinoxaline N-oxide using oxidizing agents.
Reduction: Reduction of the quinoxalinone ring to form dihydroquinoxalinone derivatives.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxide, while reduction may produce dihydroquinoxalinone derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.
作用機序
The mechanism of action of 7-Bromo-8-fluoro-3-methoxy-2(1H)-quinoxalinone depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
7-Bromo-8-fluoroquinoxalinone: Lacks the methoxy group but shares similar structural features.
8-Fluoro-3-methoxyquinoxalinone: Lacks the bromine atom but has similar properties.
7-Bromo-3-methoxyquinoxalinone: Lacks the fluorine atom but is structurally related.
Uniqueness
7-Bromo-8-fluoro-3-methoxy-2(1H)-quinoxalinone is unique due to the presence of all three substituents (bromine, fluorine, and methoxy) on the quinoxalinone core. This combination of functional groups may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C9H6BrFN2O2 |
|---|---|
分子量 |
273.06 g/mol |
IUPAC名 |
7-bromo-8-fluoro-3-methoxy-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H6BrFN2O2/c1-15-9-8(14)13-7-5(12-9)3-2-4(10)6(7)11/h2-3H,1H3,(H,13,14) |
InChIキー |
WLBYJWBKQVMZIR-UHFFFAOYSA-N |
正規SMILES |
COC1=NC2=C(C(=C(C=C2)Br)F)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)picolinamide](/img/structure/B13940691.png)









![Ethyl (8-ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undec-2-yl)acetate](/img/structure/B13940740.png)


![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-(6-methyl-2-benzothiazolyl)-](/img/structure/B13940767.png)
